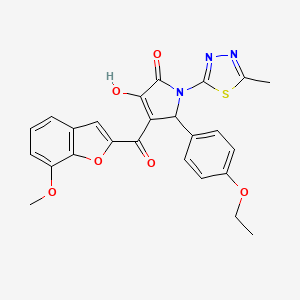

5-(4-ethoxyphenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound belongs to the pyrrolidinone family, characterized by a 2,5-dihydro-1H-pyrrol-2-one core. Its structure includes:

- 7-Methoxy-1-benzofuran-2-carbonyl moiety: A fused aromatic system with electron-withdrawing properties, linked to antifungal activity in furan derivatives .

- 5-Methyl-1,3,4-thiadiazol-2-yl substituent: A pharmacophore associated with antimicrobial and antifungal effects due to hydrogen-bonding capabilities .

- 3-Hydroxy group: May participate in hydrogen bonding or metal chelation, influencing target binding.

Properties

Molecular Formula |

C25H21N3O6S |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H21N3O6S/c1-4-33-16-10-8-14(9-11-16)20-19(22(30)24(31)28(20)25-27-26-13(2)35-25)21(29)18-12-15-6-5-7-17(32-3)23(15)34-18/h5-12,20,30H,4H2,1-3H3 |

InChI Key |

XBFPYKBKFNHCNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

5-(4-ethoxyphenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 492.6 g/mol. The IUPAC name is 1-[2-(diethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one. The structure includes multiple functional groups such as ethoxyphenyl, hydroxy, and methoxybenzofuran moieties, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.

Enzyme Interaction: It can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.

Ion Channel Modulation: Interaction with ion channels can disrupt cellular signaling and function, potentially affecting cell proliferation and survival.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | < 10 |

| H1975 (Lung Cancer) | < 15 |

| A549 (Lung Cancer) | < 12 |

These values suggest that the compound is effective against drug-sensitive and resistant cancer cells, making it a candidate for further development in cancer therapy.

Cytotoxicity and Mechanistic Insights

The cytotoxic effects of the compound are believed to stem from its ability to disrupt microtubule dynamics. Similar compounds have demonstrated this mechanism by inhibiting tubulin polymerization:

- Microtubule Disruption: The compound distorts microtubule morphology, leading to cell cycle arrest and apoptosis in cancer cells.

Study 1: Antitumor Activity in Mice

In an in vivo study using xenograft models of breast cancer (MDA-MB-231), administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent against breast cancer.

Study 2: Mechanistic Analysis

A mechanistic study revealed that treatment with the compound led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP in treated cancer cells. This suggests that the compound induces programmed cell death through intrinsic pathways.

Comparison with Similar Compounds

Key Observations:

Thiadiazole Substitution : The 5-methyl-1,3,4-thiadiazole group in the target compound and ’s analogue is critical for antimicrobial activity, as thiadiazoles are established pharmacophores .

Benzofuran vs. Benzoyl Groups : The target’s 7-methoxybenzofuran moiety may offer enhanced antifungal activity compared to simpler benzoyl groups (e.g., in ’s compound), as furan derivatives are linked to antiproliferative and antifungal effects .

Ethoxy vs. Butoxy Substituents : The 4-ethoxyphenyl group in the target compound likely improves solubility compared to bulkier alkoxy groups (e.g., butoxy), balancing lipophilicity for membrane penetration.

Antifungal Activity Trends

- Compounds with pyrrolidinone cores (e.g., –2) show moderate antifungal activity against C. musae, with MIC values ranging from 64–256 μg/mL .

- The absence of MIC data for the target compound necessitates extrapolation from structural analogues. For instance, Compound 14 (MIC = 64 μg/mL) contains a pyrrolidinone core with unspecified substituents, suggesting that optimized substituents (e.g., thiadiazole + benzofuran in the target) could lower MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.